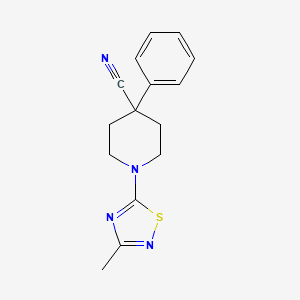![molecular formula C11H12FN3O3S B12246020 1-(2-fluorophenyl)-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]methanesulfonamide](/img/structure/B12246020.png)
1-(2-fluorophenyl)-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Fluorophenyl)-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]methanesulfonamide is a complex organic compound that features a combination of fluorophenyl and oxadiazole rings
Preparation Methods
The synthesis of 1-(2-fluorophenyl)-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]methanesulfonamide typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group is usually introduced via a nucleophilic aromatic substitution reaction, where a fluorine atom is substituted onto a phenyl ring.
Sulfonamide Formation: The final step involves the reaction of the oxadiazole derivative with a sulfonyl chloride to form the sulfonamide linkage.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
1-(2-Fluorophenyl)-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl ring, where the fluorine atom can be replaced by other nucleophiles.
Common reagents used in these reactions include nitric acid for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2-Fluorophenyl)-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]methanesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials with unique properties.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where sulfonamide derivatives have shown efficacy.
Industry: The compound is used in the development of specialty chemicals and advanced materials, particularly those requiring specific structural features provided by the oxadiazole and fluorophenyl groups.
Mechanism of Action
The mechanism of action of 1-(2-fluorophenyl)-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]methanesulfonamide involves its interaction with specific molecular targets and pathways. The fluorophenyl group can interact with hydrophobic pockets in proteins, while the oxadiazole ring can form hydrogen bonds with active site residues. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
1-(2-Fluorophenyl)-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]methanesulfonamide can be compared with other similar compounds, such as:
1-(2-Fluorophenyl)-N-[(5-methyl-1,2,4-oxadiazol-2-yl)methyl]methanesulfonamide: This compound differs in the position of the oxadiazole ring, which can affect its reactivity and biological activity.
1-(2-Fluorophenyl)-N-[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]methanesulfonamide:
The uniqueness of this compound lies in its specific combination of fluorophenyl and oxadiazole rings, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C11H12FN3O3S |
|---|---|
Molecular Weight |
285.30 g/mol |
IUPAC Name |
1-(2-fluorophenyl)-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]methanesulfonamide |
InChI |
InChI=1S/C11H12FN3O3S/c1-8-14-15-11(18-8)6-13-19(16,17)7-9-4-2-3-5-10(9)12/h2-5,13H,6-7H2,1H3 |
InChI Key |
AAMULXPMALNKIZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(O1)CNS(=O)(=O)CC2=CC=CC=C2F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 4-{4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperazine-1-carboxylate](/img/structure/B12245942.png)
![1-[(5-Cyclopropyl-1,2-oxazol-3-yl)methyl]-4-{2-methylimidazo[1,2-b]pyridazin-6-yl}piperazine](/img/structure/B12245943.png)
![3-[4-({Imidazo[1,2-b]pyridazin-6-yloxy}methyl)piperidine-1-carbonyl]benzonitrile](/img/structure/B12245944.png)
![3-(4-Ethoxyphenyl)-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyridazine](/img/structure/B12245946.png)
![1-(3-Fluoro-4-methylbenzoyl)-4-({imidazo[1,2-b]pyridazin-6-yloxy}methyl)piperidine](/img/structure/B12245949.png)

![1-(2-Methoxypyridin-4-yl)-4-{thieno[2,3-d]pyrimidin-4-yl}piperazin-2-one](/img/structure/B12245969.png)
![2-Cyclopropyl-4-(4-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-6-methylpyrimidine](/img/structure/B12245971.png)

![2-(3,4-dimethoxybenzoyl)-5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrole](/img/structure/B12245989.png)
![6-ethyl-5-fluoro-N-methyl-N-[(1-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperidin-4-yl)methyl]pyrimidin-4-amine](/img/structure/B12245996.png)
![2-(5-{Pyrazolo[1,5-a]pyrazin-4-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)-3-(trifluoromethyl)pyridine](/img/structure/B12246002.png)
![1-(2-Methoxyphenyl)-4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazine](/img/structure/B12246006.png)
![1-{4-[({2-tert-butylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}-2-(1H-pyrazol-1-yl)propan-1-one](/img/structure/B12246017.png)
